4-Nitrophenyl methylphenylcarbamic acid

Description

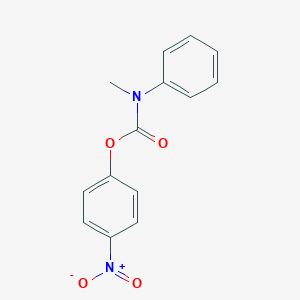

4-Nitrophenyl methylphenylcarbamic acid is a carbamate derivative featuring a 4-nitrophenyl group, a methyl group, and a phenylcarbamic acid moiety.

Properties

CAS No. |

49839-35-2 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

(4-nitrophenyl) N-methyl-N-phenylcarbamate |

InChI |

InChI=1S/C14H12N2O4/c1-15(11-5-3-2-4-6-11)14(17)20-13-9-7-12(8-10-13)16(18)19/h2-10H,1H3 |

InChI Key |

LXZKDOSRDVBNCF-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

49839-35-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Features

The 4-nitrophenyl group is a common electron-withdrawing substituent that enhances reactivity and stability in various chemical environments. Carbamate derivatives, such as 4-nitrophenyl N-methoxycarbamate, exhibit stability under normal conditions but decompose in the presence of strong acids, bases, or oxidizing agents .

Table 1: Antibacterial Activity of Selected 4-Nitrophenyl Derivatives

Key Findings :

- N-aryl amino acids with 4-nitrophenyl groups, such as 3a and 3j, demonstrate superior antibacterial activity compared to streptomycin, particularly against Gram-negative and Gram-positive pathogens .

- In contrast, 2-hydrazino-4-(4-nitrophenyl)thiazole exhibits carcinogenic properties, inducing mammary gland carcinomas in 79% of tested rats .

Reactivity and Stability: Hydrolysis and pH Dependence

Table 2: Hydrolysis Kinetics of 4-Nitrophenyl Derivatives

Key Findings :

- 4-Nitrophenyl boronic acid undergoes rapid hydrolysis in basic conditions (pH ~11) to yield 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ .

- Stability varies among derivatives: carbamates like 4-nitrophenyl N-methoxycarbamate are stable under normal conditions but incompatible with strong acids/bases .

Table 3: Structural and Functional Comparison of 4-Nitrophenyl Derivatives

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.